VAP‑1 Affinity: 14.5‑Fold Weaker IC50 Than the Most Potent Analog in the Same Assay Provides a Moderate‑Affinity Tool for Titration Studies
Within a single head‑to‑head assay (inhibition of human recombinant VAP‑1 expressed in CHO cells, 2,4‑dichlorophenol/benzylamine substrate, 30 min incubation), N‑(2,3‑dichlorophenyl)‑4‑methanesulfonylbenzamide shows an IC50 of 290 nM [1]. This is 14.5‑fold less potent than the lead analog (IC50 = 20 nM, BDBM50495406) and 4.1‑fold less potent than the intermediate analog (IC50 = 71 nM, BDBM50495407) in the same dataset [1]. The affinity rank order (Kd values by SPR: 170 nM for BDBM50495407 vs. 200 nM for the target compound) further confirms the graded effect of the 2,3‑dichloro substitution compared to other halogenation patterns [2].
| Evidence Dimension | VAP-1 inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 290 nM, Kd = 200 nM |
| Comparator Or Baseline | BDBM50495406 IC50 = 20 nM; BDBM50495407 IC50 = 71 nM, Kd = 170 nM |
| Quantified Difference | 14.5‑fold higher IC50 vs. BDBM50495406; 4.1‑fold higher IC50 vs. BDBM50495407 |
| Conditions | Human recombinant VAP‑1 transfected in CHO cells; 2,4‑dichlorophenol/benzylamine substrate; 30 min incubation (BindingDB entry 50005917) |
Why This Matters
The moderate VAP‑1 affinity positions this compound as a useful tool for concentration‑response titrations where maximal inhibition is undesirable, enabling studies of partial target engagement without immediate saturation.
- [1] BindingDB entry 50005917, comparative IC50 values for VAP‑1 inhibitors BDBM50495406, BDBM50495407, and BDBM50495408. BindingDB. (Accessed 2026-05-07). View Source
- [2] BindingDB entry BDBM50495408, Kd = 200 nM; BDBM50495407, Kd = 170 nM. BindingDB. (Accessed 2026-05-07). View Source
